5-Carbethoxy-2-thiouracil

Thyroid hormone metabolism 5′-Deiodinase inhibition Structure-activity relationship

5-Carbethoxy-2-thiouracil (CAS 38026-46-9, ≥98%) is the designated ligand for generating cytotoxic mononuclear [CuX(PPh₃)₂(eitotH₂)] complexes active against A549/HeLa carcinoma lines. Its 5-carbethoxy substitution lowers pKa to 6.43, enabling facile ligand dissociation—ideal for transient coordination studies. Provides only 40% thyroxine 5′-monodeiodinase inhibition vs. parent 2-thiouracil, suiting partial T4-to-T3 inhibition paradigms. Validated reverse-phase HPLC method available. Do not substitute with unsubstituted or 6-substituted thiouracils.

Molecular Formula C7H8N2O3S
Molecular Weight 200.22 g/mol
CAS No. 38026-46-9
Cat. No. B1220596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Carbethoxy-2-thiouracil
CAS38026-46-9
Synonyms5-carbethoxy-2-thiouracil
Molecular FormulaC7H8N2O3S
Molecular Weight200.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=S)NC1=O
InChIInChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,13)
InChIKeyFQFSHLBWRUOCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





5-Carbethoxy-2-thiouracil (CAS 38026-46-9) Procurement Guide: Chemical Profile and Baseline Properties


5-Carbethoxy-2-thiouracil (CAS 38026-46-9), also known as ethyl 2-thiouracil-5-carboxylate (C₇H₈N₂O₃S, MW: 200.22 g/mol), is a 5-substituted 2-thiouracil derivative featuring a carbethoxy (-COOCH₂CH₃) group at the pyrimidine 5-position [1]. This compound is characterized by a melting point of 249–255 °C (decomposition) and a predicted pKa of 6.43, rendering it substantially more acidic than unsubstituted 2-thiouracil [2]. Its molecular architecture confers distinct physicochemical properties—including enhanced solubility relative to unsubstituted thiouracils and defined metal coordination behavior—that underpin its utility in coordination chemistry, medicinal chemistry campaigns, and analytical method development [3].

5-Carbethoxy-2-thiouracil: Why In-Class Thiouracil Analogs Cannot Be Considered Interchangeable


The 2-thiouracil scaffold is pharmacologically and chemically heterogeneous; substitution pattern—specifically the position and electronic nature of ring substituents—governs both biological activity and metal-binding behavior in a non-linear, non-interchangeable manner. In head-to-head enzyme inhibition studies, 5-carbethoxy-2-thiouracil exhibits only 40% of the activity of unsubstituted 2-thiouracil toward thyroxine 5′-monodeiodinase, whereas the 6-carbethoxy positional isomer demonstrates 1.4× enhanced activity [1]. Similarly, metal complex stability constants directly correlate with pKa: 5-carbethoxy-2-thiouracil (pKa 6.43) forms substantially less stable metal complexes than 5,6-dimethyl-2-thiouracil (pKa 8.08) [2]. Consequently, substituting 5-carbethoxy-2-thiouracil with unsubstituted 2-thiouracil, 6-carbethoxy-2-thiouracil, or 5,6-dimethyl-2-thiouracil will yield quantitatively and mechanistically divergent outcomes in enzymatic assays, coordination studies, or synthetic derivatization.

5-Carbethoxy-2-thiouracil: Head-to-Head and Cross-Study Comparative Evidence for Scientific Selection


5-Carbethoxy-2-thiouracil Exhibits 2.5× Lower 5′-Deiodinase Inhibitory Activity Compared to Parent 2-Thiouracil

In direct head-to-head comparison using rat liver homogenate assay, 5-carbethoxy-2-thiouracil demonstrated 0.4× the inhibitory potency of unsubstituted 2-thiouracil (TU) on 5′-monodeiodination of T4 to T3. The 6-carbethoxy positional isomer, in contrast, exhibited 1.4× the activity of TU [1].

Thyroid hormone metabolism 5′-Deiodinase inhibition Structure-activity relationship

Mixed-Ligand Copper(I)-Triphenylphosphine Complexes of 5-Carbethoxy-2-thiouracil Demonstrate High Cytotoxicity; Phosphine-Free Complexes Are Only Moderately Active

5-Carbethoxy-2-thiouracil (eitotH₂) forms two distinct classes of copper(I) halide complexes: dinuclear [CuX(eitotH₂)₂]₂ (phosphine-free) and mononuclear [CuX(PPh₃)₂(eitotH₂)] (triphenylphosphine-containing). Mixed-ligand complexes possessing triphenylphosphine exhibited remarkably high in vitro cytotoxicity against A549 (human pulmonary carcinoma) and HeLa (human epithelial carcinoma) cell lines, whereas the phosphine-free dicopper(I) complexes inhibited cell proliferation only at relatively high concentrations [1].

Coordination chemistry Anticancer metallodrugs Copper(I) complexes

5-Carbethoxy-2-thiouracil Forms Least Stable Metal Complexes Among Substituted Thiouracils Due to Electron-Withdrawing 5-Carbethoxy Group

Potentiometric titration studies across a series of 5- and 6-alkyl-substituted thiouracils revealed a direct correlation between ligand pKa and metal complex stability. 5-Carbethoxy-2-thiouracil (pKa 6.43) formed the least stable complexes, while 5,6-dimethyl-2-thiouracil (pKa 8.08) formed the most stable complexes [1].

Metal complexation Stability constants Potentiometric titration

Acid-Mediated Cyclocondensation Provides Validated Synthetic Route to 5-Carbethoxy-2-thiouracils from Diethyl Ethoxymethylenemalonate

A one- or two-step acid-mediated cyclocondensation process using diethyl ethoxymethylenemalonate and thioureas has been validated for the preparation of 5-carbethoxy-2-thiouracils. This established synthetic pathway contrasts with alternative thiouracil derivatives that may require distinct condensation partners or conditions [1].

Heterocyclic synthesis Cyclocondensation Thiouracil preparation

Validated Reverse-Phase HPLC Method Enables Reliable Analysis and Preparative Separation of 5-Carbethoxy-2-thiouracil

A scalable reverse-phase HPLC method using Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been demonstrated for 5-carbethoxy-2-thiouracil analysis, suitable for impurity isolation and preparative separations. The method is adaptable to UPLC with 3 μm particle columns and can be made MS-compatible by substituting formic acid for phosphoric acid [1].

Analytical chemistry HPLC method validation Quality control

Phase-Transfer Catalysis Enables Regioselective S-Alkylation of 5-Carbethoxy-2-thiouracil for Targeted Derivatization

Under phase-transfer catalysis (PTC) conditions, 5-carboethoxy-2-thiouracil undergoes selective S-monoalkylation and/or simultaneous S- and N-dialkylation with organohalogen compounds. Additionally, nucleophilic additions with methylmagnesium iodide, hydroxylamine, and hydrazine have been demonstrated, yielding structurally confirmed products [1].

Synthetic methodology Phase-transfer catalysis Regioselective alkylation

5-Carbethoxy-2-thiouracil: Optimal Research and Industrial Use Cases Based on Comparative Evidence


Coordination Chemistry: Synthesis of Mixed-Ligand Copper(I) Complexes with Triphenylphosphine for Anticancer Screening

Based on direct comparative evidence [1], 5-carbethoxy-2-thiouracil is the appropriate ligand for generating mononuclear [CuX(PPh₃)₂(eitotH₂)] complexes that exhibit high in vitro cytotoxicity against A549 and HeLa carcinoma cell lines. The free ligand itself or phosphine-free dinuclear complexes should be avoided due to markedly reduced antiproliferative activity. This compound is specifically indicated for metallodrug discovery programs requiring copper(I)-thiouracil-PPh₃ ternary systems.

Thyroid Hormone Research: Attenuated 5′-Deiodinase Inhibition Studies Requiring Reduced Potency

Direct head-to-head enzyme inhibition data [1] demonstrate that 5-carbethoxy-2-thiouracil possesses only 40% of the 5′-deiodinase inhibitory activity of parent 2-thiouracil. This compound is therefore the appropriate selection for experimental paradigms where partial, rather than full, inhibition of T4-to-T3 conversion is required. Researchers seeking maximal inhibition should instead select 5-iodo-2-thiouracil (~30× activity) or 6-n-propyl TU (PTU, 2.5× activity).

Metal Binding Studies: Weak Metal Complexation for Ligand Exchange or Catalytic Applications

Potentiometric titration data [1] establish that 5-carbethoxy-2-thiouracil forms the least stable metal complexes among substituted thiouracils, attributable to its reduced pKa (6.43) conferred by the electron-withdrawing 5-carbethoxy group. This compound should be prioritized for investigations requiring facile ligand dissociation, transient metal coordination, or comparative stability studies across a pKa gradient.

Analytical Reference Standard: HPLC Method Validation and Quality Control

A validated reverse-phase HPLC method using Newcrom R1 stationary phase has been documented for 5-carbethoxy-2-thiouracil [1], supporting its use as an analytical reference standard in method development, impurity profiling, and preparative purification workflows. Laboratories performing purity assessment or stability-indicating assays can leverage this established protocol to reduce method development cycles.

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